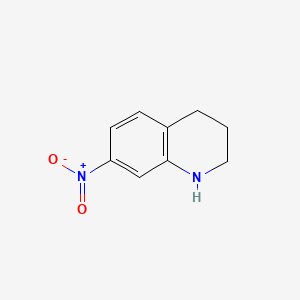

7-Nitro-1,2,3,4-tetrahydroquinoline

Beschreibung

7-Nitro-1,2,3,4-tetrahydroquinoline (7-Nitro-THQ) is a nitro-substituted derivative of the tetrahydroquinoline scaffold, a privileged structure in medicinal and materials chemistry. Its synthesis involves nitration of 1,2,3,4-tetrahydroquinoline using sulfuric and nitric acids, followed by reduction to yield intermediates like 7-amino-THQ, a precursor for laser dyes such as rhodamine . X-ray crystallography confirms its planar nitro group at the 7-position, influencing electronic properties and reactivity . The compound’s molecular formula is C₉H₁₀N₂O₂ (MW: 178.19 g/mol), with applications in organic synthesis and catalysis .

Eigenschaften

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMGHRLUYADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291260 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30450-62-5 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure:

- Step 1 : Cool concentrated sulfuric acid (30 mL) to -10°C using an ice/salt bath.

- Step 2 : Add 1,2,3,4-tetrahydroquinoline (10.6 g, 75.6 mmol) and a solution of nitric acid (99.5%, 4.8 g, 75.6 mmol) in sulfuric acid (15 mL) simultaneously over one hour while maintaining the reaction temperature below 10°C.

- Step 3 : Stir the mixture for 2.5 hours at -5°C.

- Step 4 : Pour the reaction mixture over ice and neutralize with sodium carbonate until pH reaches 8–9.

- Step 5 : Filter the solid product and wash it with water.

- Step 6 : Dissolve the product in dichloromethane, wash the organic phase with water, dry it over magnesium sulfate, and evaporate the solvent.

Yield:

The process yields a viscous brown oil with an approximate purity of 84% and a yield of about 85%.

Notes:

- Reaction temperature control is critical to prevent over-nitration and ensure selectivity for the desired isomer.

- Purification steps such as recrystallization or chromatography may be applied to improve product purity.

Continuous Flow Nitration

For industrial-scale production, continuous flow reactors can be employed to enhance yield and purity. This approach optimizes reaction conditions such as temperature and reagent concentration for better control.

Advantages:

- Improved scalability and reproducibility.

- Enhanced safety due to controlled reaction conditions.

Table: Comparison of Nitration Methods

| Method | Reaction Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Batch Nitration | Low temperatures (-10°C to -5°C) | ~85% | ~84% | Moderate |

| Continuous Flow Nitration | Optimized temperature and reagent flow | Higher | Higher | High |

Analytical Characterization

After synthesis, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.

Challenges in Synthesis

- Over-Nitration : Maintaining low temperatures during nitration is essential to avoid over-nitration.

- Purity Control : Impurities can adversely affect downstream applications; hence purification methods like chromatography are often required.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 7-Amino-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives.

Oxidation: Quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Nitro-1,2,3,4-tetrahydroquinoline has been investigated for its pharmacological properties. Its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

Preliminary studies suggest that this compound derivatives may possess anticancer activity. They have been found to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

Dyeing Applications

One of the notable applications of this compound is in the cosmetic industry as a dyeing agent.

Hair Dyeing

A patent describes the use of cationic 7-amino derivatives of this compound for dyeing keratin fibers such as hair. These compounds are effective in producing vibrant colors while ensuring low selectivity to cover gray hair uniformly . The dyeing process utilizes oxidative condensation reactions that enhance color stability and resistance to washing .

| Property | Details |

|---|---|

| Type | Cationic dye |

| Application | Hair dyeing |

| Effectiveness | Covers gray hair uniformly |

| Stability | High resistance to washing |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Precursor for Synthesis

The compound is utilized as a precursor for synthesizing various nitrogen-containing heterocycles. Its reactivity allows it to undergo multiple transformations to yield complex structures used in pharmaceuticals and agrochemicals .

Dehydrogenation Reactions

Research has explored the dehydrogenation of this compound using palladium catalysts. This reaction pathway is crucial for producing more complex aromatic compounds that are valuable in different chemical industries .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various derivatives of this compound against common pathogens (e.g., E. coli and Staphylococcus aureus), results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Hair Dye Formulation

A formulation utilizing cationic 7-amino derivatives was tested on human hair samples showing an excellent uptake of color with minimal damage to hair fibers compared to traditional dyeing agents. The study emphasized the importance of molecular structure in achieving desired dyeing results .

Wirkmechanismus

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydroquinoline is primarily related to its nitro group and tetrahydroquinoline ring. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrahydroquinoline ring can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

The position of substituents on the tetrahydroquinoline core critically impacts chemical behavior. Key derivatives include:

The nitro group at the 7-position in 7-Nitro-THQ enhances electron-withdrawing effects, improving oxidative stability and catalytic performance compared to electron-donating groups (e.g., hydroxyl or methoxy) .

Reactivity and Catalytic Performance

In oxidative dehydrogenation (ODH), 7-Nitro-THQ exhibits 87% conversion and 99% selectivity to quinoline, outperforming 6-Hydroxy-THQ (65% selectivity) due to the nitro group’s electronic effects . Hydrogenation of 7-Nitro-THQ yields 7-amino-THQ, a key intermediate for dyes, whereas chloro-substituted analogs (e.g., 6-chloro-THQ) may undergo dehalogenation, reducing utility .

Biologische Aktivität

Overview

7-Nitro-1,2,3,4-tetrahydroquinoline (7-NTHQ) is an organic compound with the molecular formula . It is a derivative of tetrahydroquinoline, notable for its nitro group at the 7th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and antimicrobial properties.

7-NTHQ exhibits significant biochemical activity through its interactions with various enzymes and proteins. It plays a role in:

- Enzyme Interaction : 7-NTHQ has been shown to interact with NADPH-generating enzymes, which are essential for maintaining cellular redox balance.

- Cellular Effects : Research indicates that it influences cell signaling pathways and gene expression. In prostate cancer cells, derivatives of this compound inhibit colony formation and oncogene expression.

- Molecular Mechanisms : The compound acts as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which regulates gene expression.

Anticancer Properties

Studies have demonstrated that 7-NTHQ and its derivatives have potential anticancer effects. For instance:

- Prostate Cancer : Derivatives of 7-NTHQ have been noted to inhibit the growth of prostate cancer cells by affecting key signaling pathways.

- Nitric Oxide Synthase Inhibition : Compounds related to 7-NTHQ have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in pain pathways and neurodegenerative diseases. Some derivatives exhibit high selectivity and potency against nNOS .

Antimicrobial Activity

7-NTHQ has shown promise as an antimicrobial agent:

- In various studies, it has been reported to possess activity against Schistosoma mansoni, making it a candidate for treating schistosomiasis. Its efficacy is noted to be considerably higher than praziquantel, a common treatment .

Structure-Activity Relationship (SAR)

The structural features of 7-NTHQ significantly influence its biological activity. The presence of the nitro group at the 7th position enhances its reactivity and potential for bioreduction, which is crucial for its interaction with biological targets.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits colony formation in prostate cancer cells | |

| Oxamniquine (derivative) | Effective against S. mansoni | |

| Various derivatives | Selective nNOS inhibitors |

Case Studies

-

Prostate Cancer Inhibition :

- A study demonstrated that 7-NTHQ derivatives significantly reduced colony formation in prostate cancer cell lines. This was attributed to their ability to modulate gene expression related to tumor growth.

- Schistosomiasis Treatment :

- Neuropharmacology :

Q & A

Q. What precautions are necessary when handling this compound in the lab?

- Protocols :

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 80–100°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.